Anthelvencin A
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Overview
Description
Anthelvencin A is a pyrrolamide metabolite produced by the bacterium Streptomyces venezuelae. It was first isolated in 1965 and has been reported to exhibit anthelmintic and moderate antibacterial activities . The compound is part of a family of metabolites that also includes Anthelvencin B and Anthelvencin C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of Anthelvencin A involves a non-ribosomal peptide synthetase (NRPS) and an enzyme from the ATP-grasp ligase family . The NRPS assembles the compound using a PCP-loaded 4-aminopyrrole-2-carboxylate as a substrate . This process is similar to the biosynthesis of other pyrrolamides like congocidine and distamycin .
Industrial Production Methods
Industrial production of this compound is typically carried out through fermentation processes involving Streptomyces venezuelae strains ATCC 14583 and 14585 . The fermentation conditions are optimized to maximize the yield of the desired metabolite.
Chemical Reactions Analysis
Types of Reactions
Anthelvencin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under inert atmosphere conditions using dry solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Anthelvencin A has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Anthelvencin A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to DNA and interfering with its replication and transcription processes . This leads to the inhibition of bacterial growth and the elimination of parasitic worms.
Comparison with Similar Compounds
Similar Compounds
Anthelvencin A is similar to other pyrrolamide metabolites such as:
Congocidine: Produced by Streptomyces ambofaciens.
Distamycin: Produced by Streptomyces netropsis.
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which includes two N-methylated pyrrole groups . This structural feature contributes to its distinct biological activities and makes it an interesting subject for further research.
Properties
CAS No. |
58616-25-4 |
---|---|
Molecular Formula |
C19H25N9O3 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-[[4-[[(2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-1H-pyrrole-2-carbonyl]amino]-N-(3-amino-3-iminopropyl)-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C19H25N9O3/c1-28-9-11(7-14(28)19(31)23-5-4-15(20)21)26-18(30)13-6-10(8-24-13)25-17(29)12-2-3-16(22)27-12/h6-9,12,24H,2-5H2,1H3,(H3,20,21)(H2,22,27)(H,23,31)(H,25,29)(H,26,30)/t12-/m0/s1 |
InChI Key |
ZKNZAWGJQIYHNE-LBPRGKRZSA-N |
Isomeric SMILES |
CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2=CC(=CN2)NC(=O)[C@@H]3CCC(=N3)N |
Canonical SMILES |
CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2=CC(=CN2)NC(=O)C3CCC(=N3)N |
Origin of Product |
United States |
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